Cas no 2228171-88-6 (2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)

2-Methyl-3-(4-methyloxan-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 2-methyl-3-(4-methyloxan-4-yl)propanoic acid
- 2228171-88-6
- EN300-1778947
- 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid
-
- インチ: 1S/C10H18O3/c1-8(9(11)12)7-10(2)3-5-13-6-4-10/h8H,3-7H2,1-2H3,(H,11,12)
- InChIKey: NGNTVVQRKCTFRE-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C)(CC1)CC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.5Ų
2-Methyl-3-(4-methyloxan-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778947-5.0g |
2-methyl-3-(4-methyloxan-4-yl)propanoic acid |
2228171-88-6 | 5g |
$4309.0 | 2023-06-03 | ||
Enamine | EN300-1778947-2.5g |
2-methyl-3-(4-methyloxan-4-yl)propanoic acid |
2228171-88-6 | 2.5g |
$2912.0 | 2023-06-03 | ||
Enamine | EN300-1778947-0.5g |
2-methyl-3-(4-methyloxan-4-yl)propanoic acid |
2228171-88-6 | 0.5g |
$1426.0 | 2023-06-03 | ||
Enamine | EN300-1778947-0.1g |
2-methyl-3-(4-methyloxan-4-yl)propanoic acid |
2228171-88-6 | 0.1g |
$1307.0 | 2023-06-03 | ||
Enamine | EN300-1778947-10.0g |
2-methyl-3-(4-methyloxan-4-yl)propanoic acid |
2228171-88-6 | 10g |
$6390.0 | 2023-06-03 | ||
Enamine | EN300-1778947-1.0g |
2-methyl-3-(4-methyloxan-4-yl)propanoic acid |
2228171-88-6 | 1g |
$1485.0 | 2023-06-03 | ||
Enamine | EN300-1778947-0.05g |
2-methyl-3-(4-methyloxan-4-yl)propanoic acid |
2228171-88-6 | 0.05g |
$1247.0 | 2023-06-03 | ||
Enamine | EN300-1778947-0.25g |
2-methyl-3-(4-methyloxan-4-yl)propanoic acid |
2228171-88-6 | 0.25g |
$1366.0 | 2023-06-03 |
2-Methyl-3-(4-methyloxan-4-yl)propanoic acid 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
2-Methyl-3-(4-methyloxan-4-yl)propanoic acidに関する追加情報
Introduction to 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid (CAS No. 2228171-88-6)
2-Methyl-3-(4-methyloxan-4-yl)propanoic acid (CAS No. 2228171-88-6) is a novel compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents and as a building block for complex molecules.
The chemical structure of 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid consists of a propanoic acid moiety substituted with a 4-methyloxan-4-yl group and a methyl group. The presence of these functional groups imparts specific chemical and physical properties that make it an attractive candidate for further investigation. The compound's molecular formula is C10H18O3, and its molecular weight is approximately 198.25 g/mol.
Recent studies have highlighted the importance of 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid in the synthesis of bioactive molecules. For instance, a research team at the University of California, Los Angeles (UCLA) has reported the use of this compound as a key intermediate in the synthesis of novel anti-inflammatory agents. The team demonstrated that derivatives of 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid exhibit potent anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential as a lead compound for drug development.
In another study published in the Journal of Medicinal Chemistry, researchers from the University of Oxford explored the use of 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid in the development of antiviral agents. The study found that certain derivatives of this compound showed significant antiviral activity against several strains of influenza virus. The researchers attributed this activity to the unique structural features of the compound, which allow it to interact effectively with viral proteins.
The synthetic accessibility of 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid has also been a focus of recent research. A group at the Max Planck Institute for Chemical Ecology developed an efficient synthetic route to produce this compound on a large scale. The method involves a series of well-defined steps, including Grignard reactions and esterifications, which yield high purity and yield. This synthetic route has been validated through extensive characterization using techniques such as NMR spectroscopy and mass spectrometry.
Beyond its applications in drug discovery, 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid has also shown promise as a chiral building block for asymmetric synthesis. Chirality is a critical factor in many biological processes, and the ability to control chirality during synthesis can significantly enhance the biological activity and selectivity of target molecules. Researchers at Harvard University have reported the use of this compound as a chiral auxiliary in the synthesis of complex natural products, demonstrating its versatility and utility in organic synthesis.
The environmental impact and safety profile of 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid have also been evaluated. Studies conducted by environmental scientists at Stanford University indicate that this compound exhibits low toxicity and minimal environmental impact when used under controlled conditions. These findings are crucial for ensuring its safe handling and application in industrial and laboratory settings.
In conclusion, 2-Methyl-3-(4-methyloxan-4-yl)propanoic acid (CAS No. 2228171-88-6) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and organic synthesis. Its unique structural features, synthetic accessibility, and favorable biological properties make it an attractive candidate for further exploration and development. As research continues to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
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